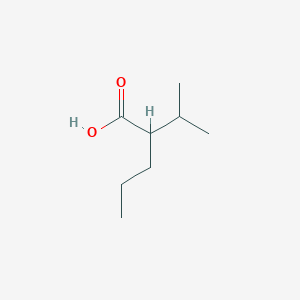

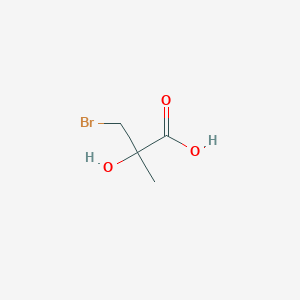

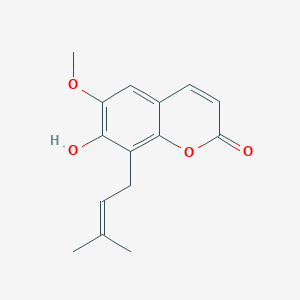

4-氯-6-硝基间苯二酚-13C6

描述

Synthesis Analysis

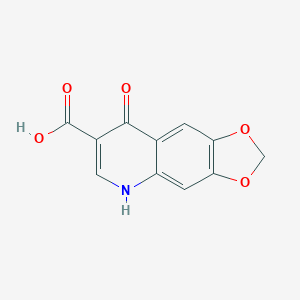

The synthesis of [13C6]6-Hydroxychlorzoxazone, a significant metabolite of chlorzoxazone, has been improved from [13C6]benzene, featuring the conversion of 4-chloro-6-nitrosoresorcinol to 6-hydroxychlorzoxazone with a yield significantly higher than previously reported, indicating an efficient synthetic pathway for related compounds (Zhigang Jian et al., 2006).

Molecular Structure Analysis

While direct studies on the molecular structure of 4-chloro-6-nitrosoresorcinol-13C6 are scarce, insights can be drawn from related compounds. For example, the structure of 3-chloro-3,6-dinitro-2,2-dimethyl-4-chromanone was elucidated using techniques like IR, NMR, MS, and X-ray crystallography, showcasing the detailed structural attributes that could be similar or relevant to understanding the molecular structure of 4-chloro-6-nitrosoresorcinol derivatives (Mingzhe Ji et al., 2000).

Chemical Reactions and Properties

Research on 4-chloro-6-nitrosoresorcinol-13C6 specifically regarding its chemical reactions and properties is limited. However, studies on similar chloro-nitro compounds, such as the degradation of 4-chloro-3-nitrophenol to 4-chlororesorcinol by Pseudomonas sp. JHN, offer insights into potential reactions and the biodegradability aspect of chloro-nitro compounds (P. Arora et al., 2014). These studies suggest that 4-chloro-6-nitrosoresorcinol could participate in similar environmental degradation processes or synthetic pathways.

科学研究应用

合成和代谢研究:Jian 等(2006) 展示了一种改进的合成方法,用于从 [13C6] 苯合成 [13C6]6-羟基氯唑沙宗(氯唑沙宗的主要 P450 代谢物)。他们开发了一种将 4-氯-6-硝基间苯二酚转化为 6-羟基氯唑沙宗的有效程序,显着提高了产率。

吸附和去除有毒化合物:Mehrizad & Gharbani(2014) 的研究探讨了石墨烯从水溶液中去除氯-2-硝基苯酚 (4C2NP) 的能力。他们的研究结果表明石墨烯在环境修复中具有潜力,特别是在从水中去除有毒硝基化合物方面。

液晶研究:Alaasar 等(2013) 和 Alaasar 等(2014) 研究了以 4-氯间苯二酚和其他间苯二酚为中心单元的弯曲形分子的介晶性质。他们的工作有助于理解液晶的行为,液晶在显示器和其他技术中有着应用。

环境科学与工程:Mahmoud 等(2016) 专注于设计一种有效的纳米吸附剂,用于从水溶液中去除硝基化合物。这项研究对于开发净化环境污染物的方法至关重要。

医药和农药废物处理:Mehrizad 等(2012) 研究了使用纳米二氧化钛从医药和农药废物中去除 4-氯-2-硝基苯酚。这项工作对于减轻工业废物对环境造成的污染非常重要。

微生物降解和生物降解:Katsivela 等(1999) 和 Shah(2014) 专注于细菌菌株对氯硝基苯化合物的生物降解。他们的研究对于理解如何利用微生物来降解环境污染物至关重要。

高级氧化工艺:Saritha 等(2007) 比较了用于降解 4-氯-2-硝基苯酚的各种高级氧化工艺。这项研究对于开发有效的方法来处理含有危险化学物质的工业废物具有重要意义。

化学结构和相互作用研究:Ghirga 等(2013) 探讨了亚硝酰阳离子与间苯二酚[4]芳烃的反应,从而深入了解分子结构和相互作用。这项研究与有机化学和分子工程领域相关。

属性

IUPAC Name |

4-chloro-6-nitroso(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-3-1-4(8-11)6(10)2-5(3)9/h1-2,9-10H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTXZVVELSONAM-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13C]([13C](=[13CH][13C](=[13C]1Cl)O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60475497 | |

| Record name | 4-Chloro-6-nitrosoresorcinol-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-nitrosoresorcinol-13C6 | |

CAS RN |

953390-33-5 | |

| Record name | 4-Chloro-6-nitrosoresorcinol-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate](/img/structure/B26947.png)

![Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane]](/img/structure/B26952.png)